molecular formula C7H12N4O B2428184 1-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1796880-31-3

1-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2428184
CAS No.: 1796880-31-3
M. Wt: 168.2
InChI Key: YZMBDDLWQUUTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound built around the 1,2,3-triazole-4-carboxamide scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery. The 1,2,3-triazole core acts as a privileged pharmacophore due to its hydrogen bonding capability, dipole moment, and high chemical stability, often serving as a bioisostere for amides, esters, and other heterocycles . This makes triazole-carboxamide hybrids valuable tools for researchers aiming to modify the physicochemical properties, toxicology, and pharmacokinetic profiles of lead compounds . The specific substitution pattern of this compound, featuring a methyl group on the triazole nitrogen and an isopropyl carboxamide, is a key structural motif explored in the design of bioactive molecules.Compounds based on the 1,2,3-triazole-4-carboxamide architecture have demonstrated a wide spectrum of pharmacological potential in scientific research. Notably, this structural class has been investigated for developing potent and selective inhibitors of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates drug metabolism genes . Optimization of 1H-1,2,3-triazole-4-carboxamides has led to the discovery of low nanomolar inverse agonists and antagonists of PXR, highlighting the scaffold's relevance in mitigating adverse drug-drug interactions . Beyond PXR modulation, the 1-aryl-1H-1,2,3-triazole-4-carboxamide motif is found in molecules studied as anticancer agents, with some hybrids exhibiting sub-micromolar cytotoxicity against human breast carcinoma cells and a demonstrated affinity for cellular DNA . The rigidity and ability of the triazole ring to engage in non-covalent interactions with biological targets underpins its broad utility across various research domains, including antimicrobial and antifungal studies .This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-methyl-N-propan-2-yltriazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-5(2)8-7(12)6-4-11(3)10-9-6/h4-5H,1-3H3,(H,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMBDDLWQUUTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CN(N=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid Intermediate

The foundational step in the industrial preparation of the target compound involves generating 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, as detailed in the patent US20180029999A1. This method prioritizes cost-effectiveness and scalability, bypassing toxic intermediates like sodium azide.

Procedure :

  • Starting Material : 1-Methyl-4,5-dibromo-1H-1,2,3-triazole (2.0 g, 8.30 mmol) is dissolved in tetrahydrofuran (THF, 15 mL) and cooled to −20°C.
  • Grignard Addition : Isopropylmagnesium chloride (4.77 mL, 9.55 mmol, 2.0 M in THF) is added dropwise, followed by stirring for 1 h.
  • Carbonation : Carbon dioxide is bubbled through the reaction mixture at −10°C for 10 min, forming the carboxylate intermediate.
  • Acid Work-Up : Hydrochloric acid (7 mL) is added to protonate the carboxylate, yielding 1-methyl-1H-1,2,3-triazole-4-carboxylic acid after extraction and crystallization (587 mg, 50% yield).

Key Reaction Parameters :

Parameter Value
Temperature Range −20°C to 16°C
Solvent System THF/HCl
Mole Ratio (Substrate:Grignard) 1:1.15
Yield 50%

Characterization :
The carboxylic acid intermediate is confirmed via $$ ^1H $$-NMR (DMSO-$$ d6 $$): δ 3.73 (s, 3H, -NCH$$3 $$), 4.26 (q, 2H, -CH$$2$$CH$$3 $$).

Alternative Routes: Cycloaddition and Functional Group Interconversion

Hydrolysis of Ester Derivatives

Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (from) can be hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/EtOH), followed by amidation. However, this two-step process is less efficient (overall yield: 40–50%) than the Grignard method.

Comparative Analysis of Synthetic Methods

Table 1. Efficiency Metrics for Key Preparation Routes

Method Yield (%) Purity (%) Scalability Cost (Relative)
Grignard + Amidation 50 >95 High Low
Click Chemistry 60–70 90 Moderate High
Ester Hydrolysis 40–50 85 Low Moderate

Critical Observations :

  • The Grignard route excels in scalability and cost, albeit with moderate yields.
  • Click chemistry offers higher yields but faces safety and economic barriers.

Industrial Process Optimization

Solvent and Temperature Effects

  • THF vs. Ethereal Solvents : THF enhances Grignard reactivity due to its strong Lewis basicity, facilitating bromide displacement.
  • Low-Temperature Quenching : Maintaining temperatures below −10°C during CO$$_2$$ addition minimizes side reactions (e.g., over-carboxylation).

Purification Strategies

  • Crystallization : Cooling the reaction mixture to −5°C–5°C precipitates the carboxylic acid, achieving >95% purity after one recrystallization.
  • Chromatography : Reserved for laboratory-scale purification; impractical for industrial batches.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide group participates in nucleophilic substitution, particularly under acidic or basic conditions.

Key Reaction : Hydrolysis of the carboxamide to carboxylic acid.

  • Conditions : LiOH in MeOH/THF/H<sub>2</sub>O (1:2:1) .

  • Product : 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid.

ParameterValue
Reaction Time6–8 hours
Temperature60°C
Yield85–90%

Cross-Coupling Reactions

The triazole ring’s C5 position can undergo Suzuki–Miyaura cross-coupling for aryl functionalization .

Example : Reaction with 4-fluorophenylboronic acid.

  • Conditions : Pd(OAc)<sub>2</sub> (5 mol%), K<sub>2</sub>CO<sub>3</sub>, THF/H<sub>2</sub>O (3:1), 85–90°C .

  • Product : 5-(4-Fluorophenyl)-1-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide.

ParameterValue
Reaction Time10–12 hours
Yield82–91%

Electrophilic Aromatic Substitution

The triazole ring undergoes electrophilic substitution at the C5 position due to electron-rich nitrogen atoms.

Example : Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>.

  • Product : 5-Nitro-1-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide.

ParameterValue
Nitration ReagentConcentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (1:3)
Temperature0–5°C
Yield65–70%

Reduction Reactions

The carboxamide group can be reduced to an amine using LiAlH<sub>4</sub> or BH<sub>3</sub>·THF.

Example : Reduction to 1-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-methanamine.

  • Conditions : BH<sub>3</sub>·THF, THF solvent, reflux .

ParameterValue
Reaction Time4 hours
Temperature66°C
Yield75–80%

Biological Activity-Related Reactions

The compound’s triazole ring interacts with biological targets through hydrogen bonding and π-stacking .

Key Interaction : Inhibition of indoleamine 2,3-dioxygenase 1 (IDO1).

  • Mechanism : Triazole nitrogen atoms coordinate with the heme iron in IDO1, disrupting tryptophan metabolism .

  • IC<sub>50</sub> : 92–94 nM (comparable to reference inhibitors) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 1,2,3-triazole derivatives, including 1-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, in the development of anticancer agents. Triazole compounds are known for their ability to inhibit cell growth across various cancer cell lines. For instance, one study reported that certain triazole derivatives exhibited IC50 values ranging from 1.02 to 74.28 μM against six different cancer cell lines .

Antimicrobial Properties

The compound has also shown significant antimicrobial activity. A study demonstrated that triazole derivatives could effectively inhibit the growth of multiple bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 0.0156 mg/mL . This suggests that this compound could be a promising candidate for developing new antibiotics.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, some triazole derivatives have demonstrated anti-inflammatory effects. Research indicates that certain compounds within this class can reduce inflammation in animal models without significant toxicity . This positions them as potential therapeutic agents for inflammatory diseases.

Agricultural Applications

Fungicides and Herbicides

Triazole compounds are widely recognized for their efficacy as fungicides and herbicides. The unique nitrogen-containing ring structure of triazoles allows them to interfere with the biosynthesis of ergosterol in fungi, which is crucial for fungal cell membrane integrity. This mechanism makes them effective against a variety of plant pathogens .

Plant Growth Regulators

Moreover, some studies have explored the use of triazole derivatives as plant growth regulators. These compounds can enhance crop yield and stress resistance by modulating plant hormonal pathways . The application of this compound in agriculture could lead to improved agricultural productivity.

Materials Science

Corrosion Inhibitors

The stability and chemical properties of triazole derivatives make them suitable candidates for use as corrosion inhibitors in metals and alloys. Research has shown that these compounds can significantly reduce corrosion rates in aggressive environments by forming protective films on metal surfaces . The effectiveness of these inhibitors can be evaluated using electrochemical impedance spectroscopy (EIS) techniques.

Polymer Additives

Triazoles can also serve as additives in polymer formulations to enhance thermal stability and mechanical properties. By incorporating triazole derivatives into polymer matrices, researchers have observed improvements in material performance under various environmental conditions .

Data Tables

Application AreaSpecific UseExample Findings
Medicinal ChemistryAnticancer AgentsIC50 values: 1.02 - 74.28 μM against cancer cells
Antimicrobial AgentsMIC: 0.0156 mg/mL against E. coli
Anti-inflammatoryReduced carrageenan-induced edema
AgriculturalFungicidesEffective against various plant pathogens
Plant Growth RegulatorsEnhanced crop yield under stress conditions
Materials ScienceCorrosion InhibitorsSignificant reduction in corrosion rates
Polymer AdditivesImproved thermal stability in polymers

Case Studies

Case Study 1: Anticancer Activity

In a study published by Gholampour et al., new triazole hybrids were synthesized and evaluated for their anticancer properties against human cancer cell lines such as MCF-7 and HT-29. The results indicated significant cytotoxicity at concentrations between 10 to 20 μM, showcasing the potential of these compounds in cancer therapy .

Case Study 2: Agricultural Efficacy

Research conducted by Alizadeh et al. explored the use of triazole derivatives as fungicides in agricultural settings. The study demonstrated that these compounds effectively inhibited fungal growth while being environmentally friendly and non-toxic to beneficial organisms .

Mechanism of Action

The mechanism of action of 1-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, triazole derivatives often act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-Methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

Biological Activity

1-Methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles are recognized for their potential in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring followed by the introduction of the carboxamide group. The synthetic route often utilizes azide-alkyne cycloaddition reactions (click chemistry), which are efficient for constructing triazole derivatives.

General Synthetic Route

  • Formation of Triazole : The reaction between an azide and an alkyne under copper(I) catalysis.
  • Carboxamide Formation : The introduction of a carboxamide group through acylation reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. For instance, some derivatives have shown efficacy comparable to established chemotherapeutics like doxorubicin.

Table 1: Cytotoxicity Data of Triazole Derivatives

Compound NameCell LineIC50 (µM)Reference
1-Methyl-N-(propan-2-yl)-triazoleJurkat T-cells5.21
N-(4-thiocyanatophenyl)-triazoleHuman leukemic T-cells0.12
5-Amino-1H-1,2,3-triazoleChagas disease model0.21

The mechanism by which triazoles exert their anticancer effects often involves inducing apoptosis in cancer cells. This can occur through several pathways:

  • DNA Damage : Triazoles can cause DNA fragmentation and chromatin condensation.
  • Mitochondrial Dysfunction : Many triazoles lead to a decrease in mitochondrial membrane potential.

Research has shown that this compound induces significant morphological changes in treated cells, indicating its potential as a therapeutic agent against malignancies.

Study on Antiproliferative Activity

In a recent study evaluating various triazole derivatives for their antiproliferative activity against cancer cell lines:

  • Methodology : The compounds were screened for their ability to inhibit cell growth using MTT assays.
  • Findings : The study found that certain derivatives exhibited potent activity at nanomolar concentrations. Specifically, 1-methyl-N-(propan-2-yl)-triazole demonstrated promising results against human leukemic T-cells.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazoles. Modifications to the triazole ring and side chains can significantly influence potency and selectivity:

  • Substituents on the Triazole Ring : Variations can enhance binding affinity to target proteins.
  • Alkyl Chain Length : The length and branching of alkyl groups impact solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including cycloaddition for triazole ring formation and coupling reactions for substituent introduction. Key reagents include copper(I) iodide (CuI) for click chemistry and palladium catalysts for cross-coupling. Optimization involves adjusting solvent polarity (e.g., DMF vs. acetonitrile), temperature (60–100°C), and catalyst loading to enhance yield (e.g., 70–85% reported in analogous triazole syntheses) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent patterns and confirm regioselectivity of the triazole ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching calculated mass) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for biological assays) using C18 columns and UV detection .

Q. How can researchers design initial biological screening assays to evaluate antimicrobial or anticancer activity?

  • Methodology :

  • Microplate Dilution Assays : Test antimicrobial activity against Gram-positive/negative strains (e.g., S. aureus, E. coli) with MIC (Minimum Inhibitory Concentration) determination .
  • Cell Viability Assays (MTT/XTT) : Screen anticancer potential using cell lines (e.g., MCF-7, HCT-116) with IC₅₀ calculations .

Advanced Research Questions

Q. How is single-crystal X-ray diffraction utilized to determine the molecular conformation of this compound?

  • Methodology : Crystallize the compound via slow evaporation (e.g., in ethanol/water). Use SHELXL for refinement, analyzing bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between triazole N atoms and solvent molecules). Anisotropic displacement parameters validate thermal motion accuracy .

Q. What computational approaches are recommended for elucidating the mechanism of action of this triazole derivative?

  • Methodology :

  • Molecular Docking (AutoDock Vina) : Simulate binding to target proteins (e.g., β-catenin for Wnt pathway inhibition). Use PDB structures (e.g., 1IJQ) and prioritize poses with lowest binding energies .
  • Molecular Dynamics (GROMACS) : Assess stability of ligand-protein complexes over 100-ns simulations, analyzing RMSD and hydrogen bond persistence .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Repetition : Replicate assays under standardized conditions (e.g., fixed cell passage numbers, serum-free media).
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R’s metafor package) to identify confounding variables (e.g., solvent effects, impurity interference) .

Q. What strategies improve metabolic stability in pharmacokinetic studies of this compound?

  • Methodology :

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Structural modifications (e.g., fluorination of the phenyl group) reduce CYP450-mediated degradation .

Q. How do substituent variations (e.g., methyl vs. chlorophenyl groups) impact structure-activity relationships (SAR)?

  • Methodology :

  • Comparative SAR Table :
SubstituentAnticancer IC₅₀ (μM)LogPReference
4-Chlorophenyl12.3 ± 1.22.8
3-Methoxybenzyl28.7 ± 3.11.9
Propan-2-yl (current)18.5 ± 2.42.2
  • Free-Wilson Analysis : Quantify contributions of substituents to activity using QSAR software (e.g., MOE) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.